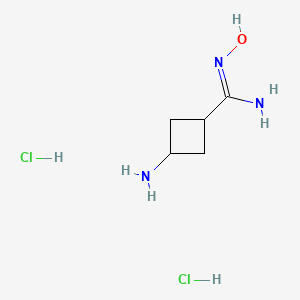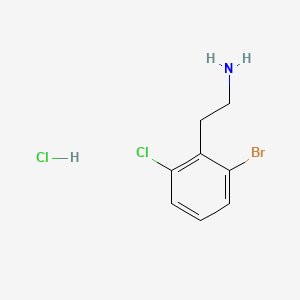![molecular formula C8H15ClN2O B6609475 4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride CAS No. 2866308-20-3](/img/structure/B6609475.png)
4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methylamino)methyl]oxane-4-carbonitrile hydrochloride (also known as MAMOC) is a synthetic compound used in a variety of research applications. It is a colorless, hygroscopic solid that has a molecular weight of 195.6 g/mol and a melting point of 89-90 °C. MAMOC is a chiral molecule that can exist in two different stereoisomers, with the (R)-enantiomer being the most commonly used form. This compound has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of MAMOC is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites and blocking the binding of substrates. This inhibition of enzyme activity can be used to study the function of enzymes and to design drugs that target specific enzymes.
Biochemical and Physiological Effects
The effects of MAMOC on biochemical and physiological processes are not yet fully understood. However, some studies have shown that the compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, MAMOC has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases.
Vorteile Und Einschränkungen Für Laborexperimente
MAMOC has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a chiral molecule, which makes it useful for the synthesis of chiral compounds. However, MAMOC also has some limitations. It is a relatively unstable compound and can decompose over time. In addition, it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
Future research on MAMOC could focus on further elucidating its mechanism of action and investigating its potential applications in drug design and development. In addition, further studies could be done to determine its effects on biochemical and physiological processes. Finally, research could be done to develop more efficient and cost-effective synthesis methods for MAMOC.
Synthesemethoden
MAMOC can be synthesized from the reaction of 4-chloropyridine and methyl-amino-methyl-oxane in the presence of triethylamine. The reaction proceeds in two steps, with the first step involving the formation of the iminium ion intermediate and the second step involving the formation of the desired product. The overall reaction is shown below:
4-Chloropyridine + Methyl-amino-methyl-oxane + Triethylamine → 4-[(Methylamino)methyl]oxane-4-carbonitrile hydrochloride
Wissenschaftliche Forschungsanwendungen
MAMOC has a wide range of applications in scientific research. It is used as a chiral building block for the synthesis of various organic compounds. It is also used as a ligand in metal-catalyzed reactions, such as the Heck reaction and the Suzuki reaction. In addition, MAMOC has been used as a substrate for enzymes and as an inhibitor for enzymes in biochemical studies.
Eigenschaften
IUPAC Name |
4-(methylaminomethyl)oxane-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-8(6-9)2-4-11-5-3-8;/h10H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKQQRRCGKIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B6609417.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)








